3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide
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Overview
Description
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound featuring a thiobenzamide core with additional thiocarbamoyl and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of sulfur atoms in the thiocarbamoyl groups.
Reduction: Reduction reactions can modify the imidazole ring or the thiocarbamoyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in biochemical assays and drug development.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The thiocarbamoyl groups can form strong bonds with these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and increasing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.
Thioamides: Compounds like thiobenzamide have similar structural features and are used in drug design and peptide synthesis.
Uniqueness
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of thiocarbamoyl and imidazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H11N5S3 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-(3-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide |
InChI |
InChI=1S/C12H11N5S3/c13-9(18)5-2-1-3-6(4-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17) |
InChI Key |
QWURKDGDFZOTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NC(=C(N2)C(=S)N)C(=S)N |
Origin of Product |
United States |
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